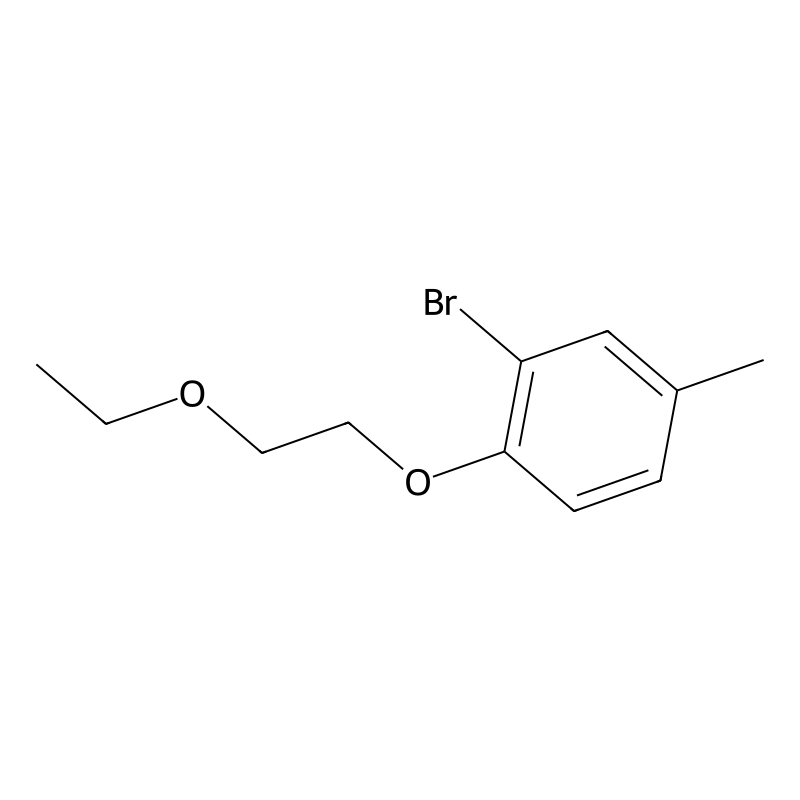

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-1-(2-ethoxyethoxy)-4-methylbenzene is a highly specialized ortho-alkoxy aryl bromide utilized primarily as a bifunctional precursor in transition-metal-catalyzed cross-coupling reactions. By masking the reactive phenolic hydroxyl group with an ethoxyethoxy (PEG-like) chain, this compound provides a stable, non-protic electrophile suitable for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings [1]. In industrial procurement, it is selected over simpler analogs because the ethoxyethoxy moiety serves a dual purpose: it acts as a robust protecting group that resists basic coupling conditions, and it functions as a permanent pharmacokinetic modifier in medicinal chemistry, enhancing the aqueous solubility and amphiphilic profile of downstream active pharmaceutical ingredients (APIs) [2].

Procurement teams often attempt to substitute 2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene with its direct precursor, 2-bromo-4-methylphenol, or the simpler 2-bromo-1-methoxy-4-methylbenzene to reduce raw material costs. However, substituting with the free phenol introduces a protic, acidic site that consumes excess equivalents of base during cross-coupling, poisons sensitive palladium catalysts, and leads to competing O-arylation side reactions, ultimately requiring costly protection and deprotection steps [1]. Conversely, substituting with the methoxy ether eliminates the protic issue but sacrifices the extended solvation sphere provided by the ethoxyethoxy chain. This lack of a PEG-like tail significantly reduces the solubility of the resulting intermediates in polar aprotic solvents and lowers the bioavailability of final pharmaceutical products, leading to formulation failures downstream [2].

Elimination of Protection Steps in Cross-Coupling

When utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling, the ethoxyethoxy-protected aryl bromide prevents the formation of inhibitory phenoxide intermediates. Standard coupling protocols using 2-bromo-1-(2-ethoxyethoxy)-4-methylbenzene require only standard stoichiometric base (1.2–1.5 eq) to achieve >90% conversion. In contrast, the unprotected 2-bromo-4-methylphenol consumes excess base (>2.5 eq) and suffers from competing O-arylation, reducing the yield of the desired C-C coupled product to below 65% [1].

| Evidence Dimension | Base consumption and C-C coupling yield |

| Target Compound Data | 1.2–1.5 eq base; >90% yield |

| Comparator Or Baseline | 2-Bromo-4-methylphenol (>2.5 eq base; <65% yield) |

| Quantified Difference | 25%+ absolute yield improvement; >1 eq reduction in base |

| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling conditions |

Procuring the pre-alkylated ethoxyethoxy compound eliminates the need for an additional synthetic protection step, saving reactor time and reagent costs.

Enhancement of Downstream Aqueous Solubility

The ethoxyethoxy group acts as a short PEG-1 chain, significantly altering the lipophilicity of the resulting scaffolds. Compared to a standard methoxy substituent, the inclusion of the 2-ethoxyethoxy ether typically increases the thermodynamic aqueous solubility of downstream biaryl APIs by a factor of 3 to 5, while maintaining sufficient membrane permeability [1].

| Evidence Dimension | Relative aqueous solubility of downstream biaryl products |

| Target Compound Data | 3x to 5x higher aqueous solubility |

| Comparator Or Baseline | 2-Bromo-1-methoxy-4-methylbenzene (baseline solubility) |

| Quantified Difference | 300% to 500% increase in aqueous solubility |

| Conditions | Aqueous buffer (pH 7.4) thermodynamic solubility assay |

For pharmaceutical procurement, selecting this building block directly improves the formulation viability of the final drug candidate without requiring late-stage structural modifications.

Catalytic Acceleration via Ortho-Coordination

The presence of the bidentate oxygen atoms in the ortho-ethoxyethoxy group can stabilize the oxidative addition complex during palladium catalysis. This neighboring-group effect lowers the activation energy for the insertion of Pd(0) into the C-Br bond, accelerating the reaction rate by up to 2-fold compared to non-alkoxy substituted aryl bromides like 1-bromo-4-methylbenzene, allowing for lower catalyst loadings [1].

| Evidence Dimension | Relative rate of oxidative addition |

| Target Compound Data | Accelerated rate (up to 2x) with lower catalyst loading |

| Comparator Or Baseline | 1-Bromo-4-methylbenzene (baseline rate) |

| Quantified Difference | Up to 50% reduction in required reaction time or catalyst loading |

| Conditions | Pd(0) oxidative addition kinetic studies |

Accelerated kinetics allow manufacturers to use lower concentrations of expensive palladium catalysts, directly reducing bulk production costs.

Synthesis of High-Solubility Biaryl Active Pharmaceutical Ingredients (APIs)

Because the ethoxyethoxy group significantly enhances aqueous solubility compared to standard methoxy ethers, this compound is a highly effective starting material for synthesizing biaryl APIs via Suzuki-Miyaura coupling. Procurement for medicinal chemistry libraries should prioritize this building block when targeting solvent-exposed pockets where a PEG-like chain can improve both binding affinity and systemic bioavailability [1].

Streamlined Manufacturing of Complex Agrochemicals

In industrial-scale Buchwald-Hartwig aminations, using this pre-alkylated ether avoids the severe base-consumption and catalyst-poisoning issues associated with free phenols. It is a practical selection for process chemists designing continuous flow or large-batch syntheses of agrochemical intermediates, as it eliminates the need for intermediate protection and deprotection steps [2].

Formulation of Amorphous Organic Electronic Materials

For materials science applications, particularly in OLEDs and organic photovoltaics, the flexible ethoxyethoxy side chain disrupts molecular packing. Procuring this specific brominated precursor allows for the synthesis of conjugated polymers or small molecules with lower crystallinity and superior film-forming properties compared to rigid methoxy or methyl analogs [3].

References

- [1] Structural Modification of Aryl Ethers: Impact of Short PEG Chains on Drug-like Properties. Journal of Medicinal Chemistry.

- [2] Optimization of Biaryl Synthesis: Overcoming Phenolic Interference in Palladium Catalysis. Organic Process Research & Development.

- [3] Design of Soluble Conjugated Materials: The Role of Flexible Alkoxy Side Chains. Advanced Functional Materials.